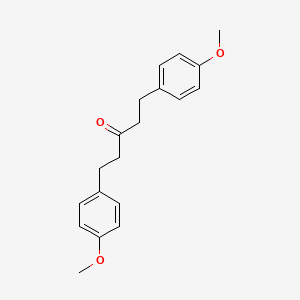

1,5-Bis(4-methoxyphenyl)-3-pentanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H22O3 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1,5-bis(4-methoxyphenyl)pentan-3-one |

InChI |

InChI=1S/C19H22O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h5-8,11-14H,3-4,9-10H2,1-2H3 |

InChI Key |

MNXMNMCBWRTOGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 1,5 Bis 4 Methoxyphenyl 3 Pentanone

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a conventional and highly effective method for the reduction of carbon-carbon double bonds. This process involves the reaction of the substrate with hydrogen gas in the presence of a metal catalyst. The choice between homogeneous and heterogeneous catalysts is a critical factor influencing the reaction's performance and scalability.

Homogeneous Catalysis Approaches

Homogeneous catalysis involves catalysts that are soluble in the reaction medium, creating a single phase. mpg.de Catalysts such as Wilkinson's catalyst (tris(triphenylphosphine)chlororhodium(I)) and Crabtree's catalyst are well-known for their high activity and selectivity in hydrogenating alkenes. tcichemicals.com These complexes operate by activating molecular hydrogen and coordinating the substrate's double bonds, facilitating hydrogen transfer. jku.at

In the context of synthesizing 1,5-Bis(4-methoxyphenyl)-3-pentanone, a homogeneous catalyst would offer the potential for high chemoselectivity, reducing the C=C double bonds of the precursor without affecting the C=O group. The catalyst's molecularly well-defined nature allows for fine-tuning of its steric and electronic properties to optimize reactivity and selectivity. jku.at However, a significant challenge associated with homogeneous catalysts is their difficult separation from the product mixture, which can complicate purification and lead to product contamination. recercat.cat

Heterogeneous Catalysis Systems (e.g., Palladium on Carbon)

Heterogeneous catalysis utilizes catalysts that exist in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. rsc.org This approach is widely favored in industrial applications due to the ease of catalyst separation and recycling. recercat.cat For the synthesis of this compound, palladium on carbon (Pd/C) is a commonly employed heterogeneous catalyst. prepchem.com

A documented synthesis involves the hydrogenation of 1,5-bis(4-methoxyphenyl)penta-1,4-diene-3-one using 5% palladium on carbon in glacial acetic acid. prepchem.com In this system, the reaction occurs on the surface of the palladium nanoparticles, which are supported on high-surface-area activated carbon. uu.nl The carbon support provides mechanical strength and prevents the aggregation of the metal nanoparticles, ensuring high catalytic activity. rsc.orguu.nl

The reaction proceeds by adsorbing both hydrogen and the unsaturated ketone onto the palladium surface, where the stepwise addition of hydrogen atoms across the double bonds occurs. prepchem.com This method effectively yields the desired saturated ketone, this compound. prepchem.com

Optimization of Hydrogenation Reaction Parameters

Optimizing the reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and cost. Key parameters for the heterogeneous hydrogenation using Pd/C include:

Catalyst Loading : The amount of catalyst relative to the substrate is critical. In a specific example, 20 grams of the starting dienone were hydrogenated using 3.0 grams of 5% Pd/C. prepchem.com Adjusting this ratio can impact the reaction rate and completeness.

Solvent : The choice of solvent can influence substrate solubility and catalyst activity. Glacial acetic acid has been shown to be an effective medium for this reaction. prepchem.com

Hydrogen Pressure : The pressure of hydrogen gas is a key determinant of the reaction rate. The reaction can be conducted on a Parr hydrogenator, which allows for elevated pressures to increase the concentration of dissolved hydrogen and accelerate the reaction. prepchem.com

Temperature : Reaction temperature affects the rate of reaction. While some hydrogenations can proceed at room temperature, moderate heating can often reduce reaction times, though it may also impact selectivity.

Reaction Time : The duration of the reaction must be sufficient for complete conversion. In the reported synthesis, a reaction time of four hours was employed. prepchem.com Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal endpoint.

Bioreduction Strategies

Bioreduction offers a green and highly selective alternative to traditional chemical methods. It employs whole microorganisms or isolated enzymes as biocatalysts, which can operate under mild conditions of temperature and pH. researchgate.net

Enzymatic Transformations (e.g., Saccharomyces cerevisiae-Mediated Reductions)

The chemoselective bioreduction of (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one to this compound can be effectively mediated by baker's yeast (Saccharomyces cerevisiae). researchgate.netscielo.br This biotransformation is notable for its high selectivity, as the yeast's enzymes (oxidoreductases and ene-reductases) reduce the carbon-carbon double bonds while leaving the carbonyl group intact. researchgate.netresearchgate.net

The efficiency of this bioreduction is influenced by several factors, and optimization studies have been conducted to maximize product conversion. Research has shown that different commercial and industrial strains of S. cerevisiae exhibit varying catalytic efficiencies. researchgate.net For instance, in a screening of six different yeast samples, the commercial Fleischmann strain proved to be the most efficient, achieving a 94% conversion to the desired product after 24 hours. researchgate.net

| Entry | S. cerevisiae Strain | Conversion to Product (%) after 5h | Conversion to Product (%) after 24h |

|---|---|---|---|

| 1 | Fleischmann | 38 | 94 |

| 2 | Nordeste | 28 | - |

| 3 | Dona Benta | 31 | - |

| 4 | Brugguemann | 34 | - |

| 5 | CAT-1 (Industrial) | 5 | 27 |

| 6 | PE-2 (Industrial) | 5 | 27 |

Further optimization revealed that the ideal conditions involved a yeast concentration of 66.7 g/L, a substrate concentration of 8.3 x 10⁻³ mol/L, a pH of 6.5, and a temperature of 35°C. researchgate.net Under these optimized conditions, an 82% conversion was achieved in just 5 hours. researchgate.net

Biphasic System Design and Bioreactor Considerations

To overcome the low aqueous solubility of the substrate, the bioreduction is often performed in an aqueous/organic solvent biphasic system. researchgate.netresearchgate.net This setup allows the hydrophobic substrate to dissolve in the organic phase while the yeast cells remain active in the aqueous phase. The product, also being organic-soluble, accumulates in the organic phase, which simplifies its recovery and can reduce potential product inhibition of the yeast's enzymes. researchgate.net

The choice of organic solvent and the addition of co-solvents are critical for the system's performance. N-hexane is often used as the organic phase. researchgate.net The addition of a small percentage of a co-solvent can enhance the reaction. Studies have shown that N,N-dimethyl sulfoxide (B87167) (DMSO) at a concentration of 2.5% (v/v) acts as an effective additive. researchgate.net

| Entry | Co-solvent | Log P | Conversion to Product (%) after 5h |

|---|---|---|---|

| 1 | Dichloromethane | 0.93 | nd |

| 2 | Acetone (B3395972) | -0.31 | nd |

| 3 | Acetonitrile (B52724) | -0.41 | nd |

| 4 | DMF | -1.00 | nd |

| 5 | DMSO | -1.30 | 38 |

| 6 | Methanol | -0.76 | 16 |

| 7 | Ethanol | -0.24 | 15 |

*nd = not detected. Reaction conditions involved Fleischmann BY, substrate, buffer, n-hexane, and co-solvent at 35°C. researchgate.net

The volume ratio of the aqueous to organic phase (Vaq/Vorg) is another important parameter. An optimized ratio of 70/30 was found to be most effective for the biotransformation. researchgate.net Effective stirring is also essential in a bioreactor to ensure adequate mixing and mass transfer of the substrate between the two phases. researchgate.net

Optimization of Bioreduction Conditions (e.g., Co-solvents, pH, Temperature, Substrate and Enzyme Concentrations)

The conversion of the precursor, (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one, to this compound is effectively achieved through bioreduction, often employing whole-cell catalysts like Saccharomyces cerevisiae (baker's yeast). The efficiency of this biotransformation is highly dependent on the reaction conditions.

Co-solvents: The low aqueous solubility of the diarylpentanoid substrate necessitates the use of a co-solvent. A biphasic system, typically an aqueous buffer with an organic solvent, can enhance substrate availability to the yeast cells. The choice of the organic co-solvent and its concentration are critical. While a variety of organic solvents can be used, the polarity and biocompatibility of the solvent with the yeast cells are crucial factors to consider. For instance, in the bioreduction of related α,β-unsaturated ketones, solvents like n-hexane have been employed. The addition of a small amount of a more polar solvent, such as dimethyl sulfoxide (DMSO), can further improve substrate solubility and reaction rates.

Table 1: Effect of Co-solvent on the Bioreduction of a Diarylpentanoid Precursor

| Co-solvent System | Substrate Conversion (%) | Reaction Time (h) |

|---|---|---|

| Buffer only | Low | 24 |

| Buffer/n-hexane | Moderate | 24 |

| Buffer/n-hexane with DMSO | High | 5 |

pH: The pH of the aqueous phase directly influences the enzymatic activity within the yeast cells. Most yeast alcohol dehydrogenases, the enzymes responsible for the reduction, have optimal pH ranges. For Saccharomyces cerevisiae, growth is generally favored in slightly acidic conditions (pH 4-6). However, the optimal pH for the specific reductive transformation may differ. Studies on the yeast-mediated reduction of similar ketones have shown that neutral to slightly acidic pH values often yield the best results. Extreme pH values, both acidic and alkaline, can lead to decreased enzyme activity and lower conversion rates.

Table 2: Illustrative Effect of pH on Yeast-Mediated Ketone Reduction*

| pH | Relative Conversion Rate (%) |

|---|---|

| 4.0 | 75 |

| 5.5 | 95 |

| 7.0 | 100 |

| 8.5 | 60 |

*Data is illustrative and based on general trends observed for yeast-mediated ketone reductions.

Temperature: Temperature is a critical parameter affecting both yeast viability and enzyme kinetics. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and reduced cell viability. For most Saccharomyces cerevisiae strains, the optimal temperature for growth and fermentation is typically between 30-37°C. researchgate.net The enantioselectivity of the reduction can also be temperature-dependent.

Table 3: Illustrative Effect of Temperature on Yeast-Mediated Ketone Reduction*

| Temperature (°C) | Relative Conversion Rate (%) |

|---|---|

| 25 | 80 |

| 30 | 100 |

| 37 | 90 |

| 45 | 40 |

*Data is illustrative and based on general trends observed for yeast-mediated ketone reductions.

Table 4: Illustrative Effect of Substrate Concentration on Yeast-Mediated Ketone Reduction*

| Substrate Concentration (mM) | Initial Reaction Rate (relative units) |

|---|---|

| 5 | 60 |

| 10 | 90 |

| 20 | 100 |

| 40 | 70 (inhibition observed) |

*Data is illustrative and based on general trends observed for yeast-mediated ketone reductions.

Precursor Synthesis via Aldol (B89426) Condensation

The precursor for the bioreduction, (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one, is synthesized through a Claisen-Schmidt condensation, which is a variation of the aldol condensation.

Mechanism and Stereoselectivity of Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone that has an α-hydrogen and a carbonyl compound that lacks an α-hydrogen. wikipedia.org In the synthesis of 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one, p-anisaldehyde (which lacks α-hydrogens) reacts with acetone in a 2:1 molar ratio.

The reaction mechanism proceeds in several steps. First, a strong base removes an α-hydrogen from acetone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a p-anisaldehyde molecule. The resulting alkoxide intermediate is protonated to form a β-hydroxy ketone. This intermediate readily undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated ketone, 4-(4-methoxyphenyl)but-3-en-2-one. The process is then repeated on the other side of the acetone molecule with a second molecule of p-anisaldehyde to yield the final diarylpentadienone product. gordon.edu

The stereoselectivity of the Claisen-Schmidt condensation is influenced by the reaction conditions. The double bonds formed are typically in the more stable E (trans) configuration due to steric hindrance. The choice of base and solvent can also affect the stereochemical outcome. Strong bases like sodium hydroxide (B78521) tend to favor the formation of the E,E-isomer.

Base-Catalyzed Condensation Techniques

The Claisen-Schmidt condensation is most commonly carried out under basic conditions. A variety of bases can be used to catalyze the reaction, with sodium hydroxide (NaOH) and potassium hydroxide (KOH) being the most common due to their low cost and high reactivity. The choice of base and solvent can significantly impact the reaction yield and time. Ethanolic or methanolic solutions of NaOH or KOH are frequently used. Solvent-free conditions, using solid NaOH as a catalyst with grinding, have also been reported to give high yields of diarylideneacetones. nih.govresearchgate.net

A specific procedure for the synthesis of 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one involves the reaction of p-anisaldehyde with 4-(4'-methoxyphenyl)-3-buten-2-one in ethanol, with an aqueous solution of potassium hydroxide added gradually. blogspot.com

Table 5: Effect of Base and Solvent on Claisen-Schmidt Condensation Yield*

| Base | Solvent | Typical Yield (%) |

|---|---|---|

| NaOH | Ethanol | 80-90 |

| KOH | Methanol | 75-85 |

| LiOH | Water | Variable |

| Solid NaOH | Solvent-free (grinding) | >95 |

*Data represents typical yields for Claisen-Schmidt reactions of aromatic aldehydes with acetone.

Spectroscopic and Structural Elucidation Studies of 1,5 Bis 4 Methoxyphenyl 3 Pentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,5-Bis(4-methoxyphenyl)-3-pentanone, NMR studies are essential to confirm the connectivity of its constituent atoms.

¹H NMR Spectral Analysis and Proton Assignment

While comprehensive, publicly available ¹H NMR spectral data with detailed assignments for this compound is limited, a theoretical analysis based on its chemical structure allows for the prediction of the expected proton signals. The symmetrical nature of the molecule simplifies the spectrum, with chemically equivalent protons on both sides of the central carbonyl group exhibiting identical chemical shifts.

The expected proton signals would include:

A singlet for the methoxy (B1213986) (–OCH₃) protons.

Two distinct signals for the aromatic protons of the 1,4-disubstituted benzene (B151609) rings, appearing as doublets due to ortho-coupling.

Two triplet signals for the methylene (B1212753) (–CH₂–) protons of the pentanone backbone, arising from coupling with the adjacent methylene groups.

A hypothetical data table for the ¹H NMR spectrum is presented below, based on established chemical shift ranges for similar structural motifs.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~ 7.10 | Doublet | 4H | Aromatic protons ortho to the alkyl chain |

| ~ 6.85 | Doublet | 4H | Aromatic protons ortho to the methoxy group |

| ~ 3.79 | Singlet | 6H | Methoxy (–OCH₃) protons |

| ~ 2.85 | Triplet | 4H | Methylene (–CH₂) protons adjacent to the aromatic rings (C1 and C5) |

| ~ 2.75 | Triplet | 4H | Methylene (–CH₂) protons adjacent to the carbonyl group (C2 and C4) |

Two-Dimensional NMR Techniques (e.g., COSY, J-resolved)

To unambiguously assign the proton signals and understand their coupling relationships, two-dimensional (2D) NMR techniques are invaluable. A Correlation Spectroscopy (COSY) experiment would be particularly useful for this compound. It would show correlations between the signals of the two adjacent methylene groups in the pentanone chain, confirming their connectivity. Specifically, a cross-peak would be expected between the signals at approximately 2.85 ppm and 2.75 ppm.

A J-resolved experiment could be employed to separate chemical shift information from coupling constant information onto two different axes, simplifying the analysis of the overlapping triplet signals of the methylene protons and accurately determining their coupling constants.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₉H₂₂O₃, corresponding to a molecular weight of approximately 298.4 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS can be used to determine its purity and to analyze its fragmentation pattern upon electron ionization.

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 298. Key fragmentation pathways for ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. Expected fragment ions for this compound would include those resulting from the loss of alkyl and methoxyphenyl groups. A prominent fragment would likely be the tropylium (B1234903) ion derived from the methoxybenzyl group at m/z 121.

A summary of potential key fragments is provided in the table below.

| m/z | Proposed Fragment Ion |

| 298 | [M]⁺ (Molecular Ion) |

| 177 | [M – C₈H₉O]⁺ |

| 135 | [C₉H₁₁O]⁺ |

| 121 | [C₈H₉O]⁺ (methoxybenzyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₉H₂₂O₃. The calculated exact mass for this formula is 298.1569 Da. nih.gov An experimental HRMS measurement yielding a value very close to this theoretical mass would provide strong evidence for the compound's identity and elemental composition.

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, various methods can be employed.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of chemical reactions. For the synthesis of this compound, for instance, by the hydrogenation of its unsaturated precursor, TLC could be used to track the disappearance of the starting material and the appearance of the product. The choice of eluent would typically be a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), with the ratio adjusted to achieve good separation of the spots on the TLC plate.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the separation, quantification, and purification of compounds. A reversed-phase HPLC or UPLC method would likely be suitable for the analysis of this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid or acetic acid) to improve peak shape. The separation would be based on the differential partitioning of the analyte between the stationary and mobile phases. These techniques would be crucial for determining the purity of a sample of this compound with high accuracy.

Vibrational Spectroscopy (e.g., FT-IR, Raman)

Vibrational spectroscopy is instrumental in identifying the functional groups and structural features of a molecule. Both FT-IR and Raman spectroscopy probe the vibrational modes of molecular bonds, but they operate on different principles (infrared absorption vs. light scattering), often providing complementary information. The key vibrational modes for this compound arise from its carbonyl group, the alkyl chains, the substituted benzene rings, and the methoxy groups.

The most prominent feature in the infrared spectrum is expected to be the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this bond typically gives rise to a strong and sharp absorption band around 1715 cm⁻¹. orgchemboulder.comlibretexts.org This peak is often one of the most intense in the spectrum. In Raman spectroscopy, the C=O stretch is also active, though its intensity can vary.

The molecule's aromatic and aliphatic C-H bonds will produce signals in the high-frequency region of the spectrum. The aliphatic C-H stretching vibrations of the methylene (CH₂) groups in the pentanone chain are expected to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org In contrast, the aromatic C-H stretching vibrations from the two benzene rings will absorb at slightly higher wavenumbers, generally between 3000 and 3100 cm⁻¹. libretexts.org

The two para-substituted methoxyphenyl rings will generate several characteristic bands. Aromatic C=C stretching vibrations within the rings typically result in a pair of sharp bands of variable intensity around 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.orgopenstax.org Furthermore, the C-H out-of-plane bending vibrations are highly diagnostic for the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 860-790 cm⁻¹ region. spectroscopyonline.com

Finally, the methoxy (–O–CH₃) groups contribute distinct vibrational modes. The C-O stretching of the aryl ether linkage is expected to produce a strong band in the FT-IR spectrum, typically between 1260 and 1200 cm⁻¹. The C-H stretching of the methyl part of the methoxy group will be observed along with the other aliphatic C-H stretches near 2950 cm⁻¹ and 2850 cm⁻¹.

The expected key vibrational frequencies are summarized in the table below.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Notes |

| Aromatic C–H Stretch | 3100–3000 | Medium to Weak | Characteristic of sp² C-H bonds on the benzene rings. libretexts.org |

| Aliphatic C–H Stretch (CH₂ and CH₃) | 2960–2850 | Medium to Strong | Arises from the pentanone backbone and methoxy groups. libretexts.org |

| Carbonyl (C=O) Stretch | ~1715 | Strong, Sharp | A key diagnostic peak for a saturated aliphatic ketone. orgchemboulder.com |

| Aromatic C=C Stretch (in-ring) | 1600 and 1500 (two bands) | Medium to Strong | Characteristic of the benzene ring vibrations. libretexts.orgopenstax.org |

| Aryl Ether C–O Stretch | 1260–1200 | Strong | Represents the stretching of the Ar-O bond of the methoxy group. |

| Aromatic C–H Out-of-Plane Bend | 860–790 | Strong | Highly indicative of the 1,4- (para) substitution pattern on the benzene rings. spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores within this compound are the carbonyl group and the two methoxyphenyl rings.

The carbonyl group (C=O) in a saturated ketone exhibits two primary electronic transitions. cutm.ac.inelte.hu The first is a π → π* transition, which involves promoting an electron from a π bonding orbital to a π* antibonding orbital. This is a high-energy, "allowed" transition that results in a very strong absorption band, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. pharmatutor.org The second is an n → π* transition, where a non-bonding electron (from one of the lone pairs on the oxygen atom) is promoted to the π* antibonding orbital. This transition is lower in energy and occurs at a longer wavelength, usually in the 270–300 nm region. udel.eduhnue.edu.vn However, n → π* transitions are "symmetry-forbidden," meaning they are much less probable, resulting in a characteristically weak absorption band (low molar absorptivity, ε < 100). pharmatutor.org

The second chromophore is the methoxybenzene system. Benzene itself shows a primary absorption band around 204 nm and a weaker, secondary "benzenoid" band near 255 nm. openstax.org The presence of a substituent on the ring alters the energy levels of the molecular orbitals and thus the absorption wavelengths. The methoxy group (–OCH₃) is an auxochrome—a group with non-bonding electrons that, when attached to a chromophore, modifies its absorption characteristics. hnue.edu.vn The lone pairs on the oxygen atom can interact with the π-electron system of the benzene ring through resonance, which lowers the energy gap between the HOMO and LUMO. This effect causes a bathochromic (red) shift, moving the absorption bands to longer wavelengths. For instance, anisole (B1667542) (methoxybenzene) shows its primary and secondary π → π* bands at approximately 217 nm and 269 nm, respectively. For 4-methoxyphenol, absorption maxima are observed at 222 nm and 282 nm. sielc.com

Interactive Data Table: Expected Electronic Transitions for this compound

| Chromophore | Transition | Expected λmax (nm) | Expected Intensity (Molar Absorptivity, ε) | Notes |

| Carbonyl (C=O) | n → π | 270–300 | Weak (ε < 100) | A symmetry-forbidden transition characteristic of non-conjugated ketones. pharmatutor.orgudel.edu |

| Methoxybenzene Ring | π → π | ~270–280 | Medium (ε ≈ 1,000–10,000) | The secondary (benzenoid) absorption band of the aromatic ring, shifted by the methoxy group. openstax.orgijermt.org |

| Methoxybenzene Ring | π → π* | ~220–230 | Strong (ε > 10,000) | The primary, high-energy absorption band of the substituted aromatic ring. sielc.comijermt.org |

Computational and Theoretical Investigations of 1,5 Bis 4 Methoxyphenyl 3 Pentanone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are central to modern computational chemistry. DFT methods are employed to solve the many-electron Schrödinger equation, providing a balance between accuracy and computational cost. chemicalbook.com These calculations are foundational for understanding the electronic and structural properties of a molecule like 1,5-Bis(4-methoxyphenyl)-3-pentanone.

The first step in a computational study is typically a geometry optimization. researchgate.net This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For this compound, this would reveal the most stable conformation, including critical bond lengths, bond angles, and dihedral angles. The flexibility of the pentanone chain and the orientation of the two 4-methoxyphenyl (B3050149) rings would be precisely determined.

Following optimization, an electronic structure analysis would describe the distribution of electrons within the molecule. This analysis provides a basis for understanding the molecule's properties and reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

From the energies of the HOMO and LUMO, several global chemical descriptors can be calculated to quantify reactivity:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

While specific values for this compound are not published, a hypothetical table of these descriptors is presented below to illustrate the expected output of such a calculation.

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data Not Available in Literature |

| LUMO Energy | ELUMO | - | Data Not Available in Literature |

| Energy Gap | ΔE | ELUMO - EHOMO | Data Not Available in Literature |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Data Not Available in Literature |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data Not Available in Literature |

| Electrophilicity Index | ω | μ² / (2η) | Data Not Available in Literature |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the central ketone and the two methoxy (B1213986) groups, highlighting these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation at a given temperature. For a flexible molecule like this compound, MD simulations would be invaluable for understanding its conformational landscape, identifying the most populated conformations in solution, and studying the dynamics of the ethyl-aryl side chains.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as van der Waals forces and hydrogen bonds, are crucial for determining molecular conformation and crystal packing. NCI analysis, often based on the Reduced Density Gradient (RDG), is a computational technique used to visualize and characterize these weak interactions. researchgate.net The analysis generates 3D maps where different colors signify different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For this compound, an NCI analysis could reveal intramolecular interactions between the phenyl rings and the alkyl chain that contribute to the stability of its preferred conformation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds, lone pairs, and core orbitals). researchgate.net This method allows for the quantitative investigation of charge transfer and hyperconjugative interactions within the molecule.

Structure-Activity Relationship (SAR) Modeling

Computational and theoretical investigations into this compound and its analogs, often categorized under the broader class of diarylpentanoids or C5-curcuminoids, have been instrumental in elucidating the structural features crucial for their biological activities. mdpi.comminia.edu.eg Structure-Activity Relationship (SAR) modeling, a key component of these investigations, aims to identify the chemical moieties and structural properties that govern the potency and efficacy of these compounds. nih.gov

The molecular scaffold of this compound, characterized by two methoxyphenyl rings connected by a five-carbon pentanone chain, offers several points for modification to study its SAR. minia.edu.egnih.gov Research has primarily focused on variations of the aromatic ring substituents and modifications to the linker connecting these rings. minia.edu.eg

Influence of Aromatic Ring Substituents

The nature and position of substituents on the two phenyl rings play a pivotal role in the biological activity of diarylpentanoids. Studies on a wide array of analogs have demonstrated that the presence, number, and type of functional groups significantly modulate their effects.

For instance, in the context of anti-inflammatory activity, a SAR study on a series of diarylpentanoid derivatives revealed that the presence of a hydroxyl group on the aromatic rings is critical for bioactivity. mdpi.comnih.gov While this compound features methoxy groups, the demethylation of such groups to produce polyhydroxylated analogs has been shown to enhance bioactivity in some cases. mdpi.com Specifically, pharmacophore mapping has suggested that hydroxyl substituents at both the meta- and para-positions of the aromatic rings could be markers for highly active diarylpentanoid derivatives. nih.gov

In the realm of antitumor activity, SAR studies have also underscored the importance of aromatic ring substitutions. For example, research on compounds analogous to this compound indicated that diarylpentanoids with p-hydroxyphenyl rings or catechol groups exhibited significant activity. mdpi.com This suggests that while the methoxy groups in this compound contribute to its properties, further hydroxylation could potentially increase its potency.

The electronic properties of the substituents are also a determining factor. For certain biological activities, a low electron density in one aromatic ring and a high electron density in the other are important for enhancing inhibition of nitric oxide (NO) production, a key process in inflammation. nih.gov Furthermore, the presence of an electron-withdrawing substituent on one of the rings has been shown to contribute to the inhibition of TNF-α production. mdpi.com

Role of the Pentanone Linker

The five-carbon chain with a central ketone, as seen in this compound, is another critical determinant of activity. This central core, often a β-diketone or a related moiety in many active analogs, is believed to be a significant contributor to the compound's biological effects. mdpi.comnih.gov The flexibility and conformation of this linker influence how the molecule interacts with its biological targets.

SAR studies comparing diarylpentanoids with different linkers have shown that the five-carbon bridge is a favorable structural feature. For instance, in some studies, diarylpentanoids with a cyclohexanone (B45756) or cyclopentanone (B42830) moiety in the linker were found to be more effective than those with a simple acyclic C5 bridge for certain anti-inflammatory activities. mdpi.com The olefinic double bonds, when present in the linker of related analogs, are also acknowledged to be important for activity, generally acting as a linker between the two key aromatic rings. minia.edu.eg

The following tables summarize the structure-activity relationships for analogs related to this compound based on published research findings.

Table 1: SAR of Diarylpentanoid Analogs on Nitric Oxide (NO) Inhibition

| Compound/Analog Feature | Ring A Substitution | Ring B Substitution | NO Inhibition Activity (IC50) | Reference |

|---|---|---|---|---|

| General Finding | Low Electron Density | High Electron Density | Enhanced Activity | nih.gov |

| Analog 1 | Hydroxyl Group | Hydroxyl Group | Critical for Bioactivity | mdpi.comnih.gov |

| Analog 2 | Hydroxyl (meta & para) | Hydroxyl (meta & para) | Potent Activity (e.g., 4.9 ± 0.3 µM) | mdpi.comnih.gov |

| Curcumin (B1669340) (Reference) | 4-hydroxy-3-methoxy | 4-hydroxy-3-methoxy | 14.7 ± 0.2 µM | mdpi.com |

Table 2: SAR of Diarylpentanoid Analogs on Antitumor Activity

| Compound/Analog Feature | Aromatic Ring Substitution | Linker Type | Target Cell Line | Antitumor Activity (GI50/IC50) | Reference |

|---|---|---|---|---|---|

| General Finding | p-hydroxyphenyl rings | Acyclic C5 bridge | Various | Active (e.g., 32.5–61.3 µM) | mdpi.com |

| General Finding | Catechol groups | Acyclic C5 bridge | Various | Highly Active (e.g., 1.6–8.2 µM) | mdpi.com |

| Analog BP-C4 | Not Specified | Acyclic C5 bridge | HCT116 | Potent | nih.gov |

| Analog with Cyclohexanone | Various | Cyclohexanone | Not Specified | More Effective than Acyclic | mdpi.com |

These computational and theoretical investigations provide a framework for the rational design of new analogs of this compound with potentially enhanced and more selective biological activities. minia.edu.egjdigitaldiagnostics.com By systematically modifying the substituents on the phenyl rings and altering the structure of the pentanone linker, it is possible to fine-tune the pharmacological profile of this class of compounds.

Chemical Reactivity and Transformation Pathways of 1,5 Bis 4 Methoxyphenyl 3 Pentanone

Oxidation Reactions and Product Formation

While specific oxidation studies on 1,5-bis(4-methoxyphenyl)-3-pentanone are not extensively documented, the reactivity of its constituent functional groups allows for the prediction of potential oxidation pathways. The primary sites susceptible to oxidation are the carbons alpha to the ketone and the benzylic positions (the carbons adjacent to the phenyl rings).

Under strong oxidizing conditions, cleavage of the carbon-carbon bonds can occur. For instance, oxidation could potentially lead to the formation of 4-methoxybenzoic acid. A plausible, though not experimentally verified, reaction is the Baeyer-Villiger oxidation, where peroxy acids could convert the ketone into an ester.

In a related context, the oxidation of diarylmethanes to diaryl ketones is a well-established transformation. This suggests that the methylene (B1212753) groups adjacent to the phenyl rings in this compound could be susceptible to oxidation under certain conditions, potentially leading to the introduction of additional carbonyl groups. Furthermore, studies on the oxidative rearrangement of α,β-unsaturated diaryl ketones indicate that under specific conditions, such as with iodine in the presence of tert-butyl hydroperoxide (TBHP) in DMSO, carbon-carbon bond cleavage and rearrangement can occur to form 1,2-diaryl diketones. acs.org

Electrophilic Aromatic Substitution on Methoxy-substituted Phenyl Rings

The two phenyl rings in this compound are activated towards electrophilic aromatic substitution by the presence of the methoxy (B1213986) groups (-OCH₃). The methoxy group is an electron-donating group through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. askfilo.com This makes the molecule significantly more reactive towards electrophiles than benzene (B151609).

Given that the para position on each ring is already occupied by the propyl chain, electrophilic substitution is expected to occur predominantly at the ortho positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,5-Bis(2-nitro-4-methoxyphenyl)-3-pentanone |

| Bromination | Br₂, FeBr₃ | 1,5-Bis(2-bromo-4-methoxyphenyl)-3-pentanone |

The high reactivity of anisole (B1667542) (methoxybenzene) derivatives often necessitates milder reaction conditions to avoid polysubstitution and side reactions. libretexts.org For example, nitration of anisole can yield a mixture of ortho and para isomers, with the para isomer typically being the major product due to less steric hindrance. libretexts.org In the case of this compound, the steric bulk of the rest of the molecule might further influence the regioselectivity of the substitution.

Reductive Transformations

The ketone functionality of this compound is the primary site for reductive transformations. A variety of reducing agents can be employed to convert the carbonyl group into either a secondary alcohol or a methylene group.

Reduction to an Alcohol:

The reduction of the ketone to a secondary alcohol, 1,5-bis(4-methoxyphenyl)pentan-3-ol, can be achieved using various hydride reagents.

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation.

Enzyme-catalyzed reductions using ketoreductase enzymes (KREDs) offer a method for the enantioselective synthesis of chiral diarylmethanols from diaryl ketones, suggesting that similar enzymatic methods could be applied to produce specific stereoisomers of the corresponding alcohol. nih.gov

Hydrogen-transfer reactions, for instance using sec-butanol as a hydrogen donor in the presence of a base like potassium hydroxide (B78521), can also effect the reduction of aryl ketones to their corresponding alcohols. tandfonline.com

Complete Reduction to a Methylene Group:

For the complete deoxygenation of the ketone to form 1,5-bis(4-methoxyphenyl)pentane, more vigorous reduction methods are required.

The Wolff-Kishner reduction , which involves the formation of a hydrazone intermediate followed by treatment with a strong base (like KOH or potassium tert-butoxide) at high temperatures, is a standard method for this conversion. wikipedia.orgalfa-chemistry.comlibretexts.org The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a commonly employed variant. lscollege.ac.inbeilstein-journals.org

The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. annamalaiuniversity.ac.in This method is particularly effective for aryl-alkyl ketones but is unsuitable for compounds with acid-sensitive functional groups. annamalaiuniversity.ac.in

Electrochemical methods have also been developed for the deoxygenation of diaryl ketones. globethesis.com

Table 2: Summary of Reductive Transformations of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 1,5-Bis(4-methoxyphenyl)pentan-3-ol |

| Deoxygenation | Hydrazine (B178648) (NH₂NH₂), KOH, heat (Wolff-Kishner) | 1,5-Bis(4-methoxyphenyl)pentane |

Reactions Involving the Ketone Functionality

The carbonyl group in this compound is a key site for various nucleophilic addition and condensation reactions.

Nucleophilic Addition:

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org However, the rate of nucleophilic addition can be influenced by steric hindrance from the two bulky 4-methoxyphenylethyl groups attached to the carbonyl carbon. libretexts.orglibretexts.org

Examples of nucleophilic addition reactions include:

Formation of cyanohydrins: Reaction with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid.

Reaction with organometallic reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols.

Condensation Reactions:

The protons on the carbons alpha to the ketone group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.

Wittig Reaction: This reaction allows for the conversion of the ketone into an alkene. lumenlearning.com The ketone reacts with a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgthermofisher.com The use of a Wittig reagent provides a versatile method for introducing a carbon-carbon double bond in place of the carbonyl oxygen.

Cleavage and Fragmentation Studies

In the context of mass spectrometry, this compound is expected to undergo characteristic fragmentation patterns upon ionization. The primary fragmentation pathways for ketones typically involve α-cleavage and, if applicable, the McLafferty rearrangement. chemistrynotmystery.comlibretexts.org

α-Cleavage:

This involves the cleavage of the bond between the carbonyl carbon and an adjacent carbon atom. For this compound, this would lead to the loss of a 4-methoxyphenylethyl radical or the formation of a 4-methoxyphenylethyl cation and a neutral fragment. The most prominent fragmentation is often the one that results in the most stable carbocation.

McLafferty Rearrangement:

This rearrangement occurs in carbonyl compounds that have a hydrogen atom on the γ-carbon (the third carbon from the carbonyl group). libretexts.orgwikipedia.org In this compound, a γ-hydrogen is present on the carbon of the ethyl chain that is attached to the phenyl ring. The rearrangement involves the transfer of this hydrogen to the carbonyl oxygen, followed by cleavage of the bond between the α- and β-carbons. This would result in the elimination of a neutral alkene molecule (ethene) and the formation of a charged enol fragment.

Table 3: Predicted Major Fragmentation Ions in the Mass Spectrum of this compound

| Fragmentation Pathway | Lost Fragment | m/z of a Potential Observed Ion |

|---|---|---|

| α-Cleavage | 4-methoxyphenylmethyl radical (CH₃OC₆H₄CH₂) | This compound molecular ion minus this fragment |

| α-Cleavage | 4-methoxyphenylethyl radical (CH₃OC₆H₄CH₂CH₂) | This compound molecular ion minus this fragment |

Exploration of Derivatives and Analogues of 1,5 Bis 4 Methoxyphenyl 3 Pentanone

Synthesis and Characterization of Substituted Pentanones (e.g., Hydroxylated Analogues)

The introduction of substituents, such as hydroxyl groups, onto the 1,5-diarylpentanone framework is a key strategy for modifying the compound's physicochemical properties, such as solubility and potential for hydrogen bonding. The synthesis of hydroxylated analogues often involves a multi-step process starting from appropriately substituted benzaldehydes.

A common synthetic route involves an aldol (B89426) condensation reaction followed by hydrogenation. For instance, the synthesis of a hydroxylated analogue can be achieved by reacting a protected hydroxybenzaldehyde (e.g., 4-benzyloxy-3-methoxybenzaldehyde) with a ketone. mdpi.com The protecting group, such as a benzyl (B1604629) group, is crucial to prevent the acidic phenolic proton from interfering with the reaction. Following the initial condensation and purification, the protecting group is removed, typically by catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C), to yield the final hydroxylated product. mdpi.com

The characterization of these analogues is essential to confirm their structure and purity. Standard analytical techniques are employed:

Infrared (IR) Spectroscopy: Used to identify key functional groups. For a hydroxylated analogue, a broad absorption band in the region of 3400-3500 cm⁻¹ indicates the presence of the O-H stretching vibration, while a sharp peak around 1710 cm⁻¹ corresponds to the C=O stretch of the ketone. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. In ¹H NMR, signals for the aromatic protons, methoxy (B1213986) group protons, and the aliphatic protons of the pentanone chain can be assigned. The presence of a hydroxyl group can be confirmed by a peak that is exchangeable with D₂O. mdpi.com

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the successful incorporation of the hydroxyl group. mdpi.com

Table 1: Spectroscopic Data for a Representative Hydroxylated Analogue: 1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone mdpi.com

| Technique | Observed Data |

| IR (neat) cm⁻¹ | 3439 (O-H), 1709 (C=O) |

| ¹H-NMR (CDCl₃) δ (ppm) | 6.81 (d, 1H), 6.67 (m, 2H), 5.49 (s, 1H, OH), 3.87 (s, 3H, OCH₃), 2.76 (m, 4H), 2.54 (m, 1H), 1.07 (d, 6H) |

| ¹³C-NMR (CDCl₃) δ (ppm) | 214.3 (C=O), 146.5, 144.0, 133.5, 121.0, 114.5, 111.2 (Aromatic C), 56.1 (OCH₃), 42.6, 41.2, 29.8, 18.3 (Aliphatic C) |

| MS m/e (%) | 222 [M⁺] (50), 137 (100) |

Functionalization of the Ketone Moiety (e.g., Aminomethylation of related compounds)

The ketone group at the 3-position is a prime site for functionalization. The Mannich reaction is a classic and powerful method for introducing aminomethyl groups adjacent to the carbonyl, producing β-amino ketones known as Mannich bases. oarjbp.com This reaction involves the aminoalkylation of an acidic proton located on a carbon atom alpha to the carbonyl group. ias.ac.in The general reaction involves three components: an active hydrogen compound (the ketone), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com

While the saturated 1,5-Bis(4-methoxyphenyl)-3-pentanone has two α-carbons available for reaction, studies on related unsaturated systems, such as 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, demonstrate the feasibility of this transformation. nih.gov In these cases, the reaction yields aminomethyl derivatives that have shown significant biological activity. nih.gov The choice of amine (e.g., dimethylamine, piperidine, morpholine) allows for the introduction of diverse substituents, altering the basicity, lipophilicity, and steric profile of the resulting molecule. nih.gov

The synthesis is typically carried out by refluxing the ketone, paraformaldehyde, and the hydrochloride salt of the desired secondary amine in a suitable solvent like ethanol. nih.gov

Table 2: Examples of Aminomethylation via the Mannich Reaction on Related Diarylpentanoid Scaffolds

| Starting Ketone Type | Amine Used | Product Type | Reference |

| Diarylpentadienone | Dimethylamine | N,N-Dimethylaminomethyl derivative | nih.gov |

| Diarylpentadienone | Pyrrolidine | N-Pyrrolidinomethyl derivative | nih.gov |

| Diarylpentadienone | Piperidine | N-Piperidinomethyl derivative | nih.gov |

| Acetophenone derivatives | Various secondary amines | β-Amino enones | nih.gov |

Modifications of Aromatic Moieties (e.g., Altering Methoxy Substituents, Incorporating Halogen Substituents)

Altering the substituents on the two terminal 4-methoxyphenyl (B3050149) rings is a critical strategy for fine-tuning the electronic and steric properties of the molecule. This can involve demethylation of the methoxy groups to yield hydroxyl groups (as discussed in 6.1), replacement with other alkoxy groups, or the introduction of different functional groups altogether.

Incorporating halogen substituents (F, Cl, Br, I) is a particularly common modification in medicinal chemistry. Halogenation can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. The synthesis of halogenated analogues can be achieved by starting with halogen-substituted benzaldehydes in the initial condensation step. For example, the synthesis of (1E,4E)-5-(4-fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one was achieved, demonstrating the successful incorporation of a fluorine atom onto one of the aromatic rings. nih.gov

Late-stage halogenation on the pre-formed diarylpentanone scaffold is also possible, although it can present challenges with regioselectivity. Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are often used for electrophilic aromatic substitution to introduce bromine or iodine, respectively. mdpi.com

Table 3: Examples of Aromatic Moiety Modifications in Diarylpentanone Analogues

| Modification Type | Example Substituent | Synthetic Strategy | Potential Influence | Reference |

| Halogenation | Fluoro (-F) | Use of 4-fluorobenzaldehyde (B137897) in initial synthesis | Alters electronic properties, metabolic stability | nih.gov |

| Halogenation | Bromo (-Br) | Electrophilic substitution using NBS | Increases lipophilicity and size | mdpi.com |

| Altering Alkoxy Groups | Trifluoroethoxy (-OCH₂CF₃) | Nucleophilic substitution on a phenol (B47542) precursor | Modifies lipophilicity and hydrogen bond accepting ability | nih.gov |

| Other Groups | Nitro (-NO₂) | Use of 4-nitrobenzaldehyde (B150856) in initial synthesis | Strong electron-withdrawing group, alters polarity | nih.gov |

Stereochemical Investigations of Chiral Analogues

The structure of this compound is achiral. However, chiral analogues can be readily designed and synthesized. Chirality can be introduced by, for example, creating asymmetry at the C2 and C4 positions or through the asymmetric reduction of the central ketone to a chiral alcohol. The synthesis and stereochemical investigation of such analogues are crucial, as enantiomers of a chiral molecule can exhibit vastly different biological activities. nih.gov

The synthesis of a specific stereoisomer (enantiomer or diastereomer) requires asymmetric synthesis methods. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from chiral building blocks.

Once a chiral analogue is synthesized, determining its absolute configuration is a critical step. Modern techniques for stereochemical investigation include:

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov

Raman Optical Activity (ROA): ROA measures a small difference in the intensity of Raman scattering from chiral molecules using right and left circularly polarized incident light. nih.gov

For both VCD and ROA, the experimental spectrum of the synthesized chiral molecule is compared with the computationally predicted spectra for all possible stereoisomers (e.g., for the R and S enantiomers). A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov These spectroscopic methods are powerful tools for the three-dimensional structural elucidation of new chiral derivatives.

Design and Synthesis of Polyfunctional Derivatives

The development of polyfunctional derivatives involves combining several of the modifications described above into a single molecule. The goal is to create complex, three-dimensional structures with multiple functional groups that can interact with biological targets in a specific and potent manner. whiterose.ac.uk For example, a derivative could be synthesized that incorporates hydroxyl groups for hydrogen bonding, aminomethyl side chains for salt formation and improved solubility, and halogen atoms to enhance binding affinity.

The synthesis of such molecules requires a carefully planned multi-step synthetic route. An example of this approach is the synthesis of aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one. nih.gov This combines hydroxylation of the aromatic rings with aminomethylation at the α-carbon, resulting in a polyfunctional molecule.

Advanced Applications in Materials Science and Chemical Engineering

Role as Crosslinkers in Polymer Synthesis

The application of diarylpentanoid structures in polymer crosslinking is primarily associated with the unsaturated chalcone (B49325) precursor rather than 1,5-Bis(4-methoxyphenyl)-3-pentanone itself. The key to this functionality lies in the α,β-unsaturated carbonyl group (-CH=CH-CO-) inherent to the chalcone structure. This moiety is photoreactive and can undergo [2+2] cycloaddition reactions upon exposure to UV radiation, leading to the formation of a cyclobutane (B1203170) ring which crosslinks polymer chains.

Polymers that incorporate a chalcone moiety, either in the main chain or as a pendant group, can function as negative photoresists. researchgate.net When exposed to UV light, typically in the 300-360 nm range, the chalcone groups absorb the energy and form covalent bonds between adjacent polymer chains. researchgate.net This crosslinking process renders the exposed regions of the polymer insoluble in developing solvents. This photosensitivity is crucial for applications in microlithography, UV-curing adhesives, and the fabrication of optical materials. researchgate.net

In contrast, this compound lacks the carbon-carbon double bonds of the chalcone precursor, as they are saturated during its synthesis via hydrogenation. prepchem.com This structural difference means the pentanone cannot participate in photocrosslinking reactions and is not used as a crosslinker in this context. The utility in this area belongs to its precursor, which acts as a building block for photosensitive polymers.

Integration into Polyester (B1180765) Compositions

The integration of the 1,5-diarylpentanone framework into polyester compositions is achieved through chemical modification of its chalcone precursor to create functional monomers. By introducing hydroxyl groups onto the aromatic rings of a chalcone molecule, a chalcone diol can be synthesized. This difunctional monomer can then be used in polycondensation reactions with various diacid chlorides (such as succinyl chloride or terephthaloyl chloride) to produce novel copolyesters. researchgate.net

These polyesters are notable for incorporating the chalcone moiety directly into the polymer backbone. The presence of the chalcone group imparts unique properties to the resulting material, including photosensitivity (as described in the previous section) and potentially liquid crystalline behavior. researchgate.net Research into such polyesters is driven by their potential use in advanced applications like liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and as specialized photoresist materials. researchgate.netresearchgate.net

A study detailed the synthesis of several random copolyesters containing a chalcone moiety in the main chain via a solution polycondensation method. The resulting polymers were characterized for their thermal stability and photochemical responsiveness, highlighting their potential as advanced functional materials. researchgate.netresearchgate.net

Table 1: Synthesis of Chalcone-Based Copolyesters

| Chalcone Diol Monomer | Diacid Chloride | Resulting Polymer Type | Potential Application |

| (2E)-1-(4-hydroxyphenyl)-3-(4-methoxy-3-hydroxyphenyl) prop-2-ene-1-one | Isophthaloyl chloride | Aromatic Copolyester | Photoresist, LCDs |

| (2E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3-ethoxyphenyl) prop-2-ene-1-one | Terephthaloyl chloride | Aromatic Copolyester | Photoresist, LCDs |

| (2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxy-3-ethoxy phenyl)prop-2-ene-1-one | Succinyl chloride | Aliphatic-Aromatic Copolyester | Biodegradable photosensitive materials |

| (2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxy-3-ethoxy phenyl)prop-2-ene-1-one | Glutaryl chloride | Aliphatic-Aromatic Copolyester | Biodegradable photosensitive materials |

This table illustrates examples of how chalcone diols, derived from the core structure of the precursor to this compound, can be used to synthesize various copolyesters. researchgate.net

Precursor in Fine Chemical Synthesis

This compound is synthesized from its unsaturated analogue, (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one. prepchem.com This chalcone precursor is a highly valuable and versatile intermediate in the synthesis of a wide array of heterocyclic fine chemicals. The reactive α,β-unsaturated ketone system provides an ideal electrophilic site for cyclocondensation and addition reactions. scienceopen.comnih.gov

Key synthetic applications include:

Synthesis of Pyrazolines : Chalcones readily react with hydrazine (B178648) derivatives to yield pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. For instance, the reaction of a chalcone with hydrazine hydrate (B1144303) in the presence of an acid catalyst like formic acid or glacial acetic acid leads to the formation of 1,3,5-trisubstituted-2-pyrazolines. researchgate.netmdpi.com These compounds are of significant interest due to their fluorescent properties, making them useful as optical brighteners and hole-transporting materials in electronic devices. mdpi.com

Synthesis of Isoxazolines : The reaction of chalcones with hydroxylamine (B1172632) hydrochloride can produce isoxazolines, another important five-membered heterocycle. This reaction provides a pathway to molecules with diverse biological activities and serves as a building block for more complex chemical structures.

Synthesis of Other Heterocycles : The chalcone scaffold is a precursor for numerous other heterocyclic systems, including cyanopyridines, pyrimidines, and benzothiazepines, depending on the reacting partner. nih.gov This versatility makes chalcones, and by extension their saturated pentanone derivatives, fundamental starting points in synthetic organic chemistry. scienceopen.com

Table 2: Heterocyclic Compounds Derived from Chalcone Precursors

| Reactant | Resulting Heterocyclic System | General Reaction Type |

| Hydrazine Hydrate / Phenylhydrazine | Pyrazoline | Cyclocondensation |

| Hydroxylamine | Isoxazoline | Cyclocondensation |

| Guanidine | Pyrimidine | Cyclocondensation |

| Malononitrile | Cyanopyridine | Michael Addition / Cyclization |

| 1,2,4-Triazole | β-azolyl ketone | Michael Addition |

This table summarizes the transformation of the chalcone backbone into various heterocyclic systems, which are considered valuable fine chemicals. nih.govmdpi.com

Development of Novel Monomers and Building Blocks

The chemical structure of this compound and its chalcone precursor provides a robust framework for the design and synthesis of novel monomers and functional building blocks for materials and medicinal chemistry.

The development of new monomers often involves introducing polymerizable functional groups onto the aryl rings of the chalcone structure. As discussed, creating dihydroxy-chalcones transforms the molecule into an AB-type monomer for polyester synthesis. researchgate.net Similarly, introducing other functional groups such as amines, carboxylic acids, or isocyanates could pave the way for the synthesis of novel polyamides, polyimides, and polyurethanes with embedded chalcone moieties, offering a route to new classes of functional polymers.

Beyond polymerization, the core structure is instrumental in creating new building blocks for organic synthesis. The synthesis of aminomethyl derivatives of the related 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one via the Mannich reaction is one such example. nih.gov This introduces new functional handles onto the molecule, creating derivatives with altered solubility, reactivity, and biological activity.

Furthermore, the heterocyclic compounds synthesized from the chalcone precursor, such as pyrazolines and isoxazolines, are not merely end products but serve as second-generation building blocks. mdpi.com They can be further modified or used as key intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional dyes. scienceopen.comresearchgate.net The inherent flexibility of the chalcone-pentanone scaffold makes it a continuing subject of research for creating novel chemical entities. mdpi.com

Future Research Directions for 1,5 Bis 4 Methoxyphenyl 3 Pentanone

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches to 1,5-Bis(4-methoxyphenyl)-3-pentanone often involve the reduction of its unsaturated precursor, 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one. While effective, these methods can rely on traditional reducing agents and solvents. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Key areas for exploration include:

Catalytic Hydrogenation: Investigating novel catalysts for the hydrogenation of the dienone precursor could lead to higher yields, improved selectivity, and milder reaction conditions. This includes exploring earth-abundant metal catalysts as alternatives to precious metals like palladium.

Green Solvents: The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, for the synthesis and reduction reactions would significantly improve the sustainability of the process. chemistryviews.orgpnas.org Research into visible-light-induced aerobic C-H oxidation in aqueous media for the synthesis of aromatic ketones provides a promising avenue for developing environmentally friendly methods. chemistryviews.org

Biocatalysis: The chemoselective bioreduction of the dienone precursor using microorganisms like baker's yeast (Saccharomyces cerevisiae) has been demonstrated. nih.gov Future work should focus on optimizing these biocatalytic processes, exploring other microorganisms or isolated enzymes to enhance efficiency and selectivity, and expanding the substrate scope.

| Synthesis Approach | Potential Advantages | Research Focus |

| Catalytic Hydrogenation | High efficiency, selectivity | Development of non-precious metal catalysts, optimization of reaction conditions |

| Green Solvents | Reduced environmental impact, improved safety | Exploration of water, ionic liquids, and deep eutectic solvents as reaction media |

| Biocatalysis | High selectivity, mild conditions, sustainability | Screening of new microorganisms/enzymes, process optimization, genetic engineering of biocatalysts |

In-depth Mechanistic Studies of Reactions and Biotransformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the rational design of new reactions.

Future mechanistic studies should focus on:

Ketone Reduction Mechanisms: Detailed kinetic and computational studies of the reduction of the pentanone carbonyl group can provide insights into the transition states and intermediates. nih.govmdpi.comlibretexts.org Understanding these mechanisms is fundamental for controlling the stereoselectivity of the reduction to the corresponding alcohol.

Biotransformation Pathways: While the biotransformation of the dienone precursor to the saturated ketone is known, the precise enzymatic pathways are not fully elucidated. nih.gov Identifying the specific reductases involved and their mechanisms of action will be critical. The metabolism of structurally similar compounds like curcumin (B1669340), which involves reduction and conjugation, can serve as a guide for these investigations. nih.govnih.gov

Rational Design of Novel Derivatives with Tailored Chemical Properties

The core structure of this compound offers numerous possibilities for modification to create novel derivatives with specific chemical properties. The structural similarity to curcumin suggests that its derivatives could also possess interesting activities. mdpi.comrcsi.comnih.gov

Future design and synthesis efforts could explore:

Functionalization of the Aromatic Rings: Introduction of various substituents on the methoxyphenyl rings can modulate the electronic properties and steric hindrance of the molecule, potentially influencing its reactivity and physical properties.

Modification of the Alkyl Chain: Alterations to the pentanone backbone, such as the introduction of branching, heteroatoms, or additional functional groups, could lead to compounds with unique chemical characteristics.

Synthesis of Asymmetric Derivatives: The development of synthetic routes to unsymmetrical diarylpentanones, where the two aromatic rings are different, would significantly expand the chemical space of accessible derivatives.

| Derivative Class | Design Strategy | Potential Outcome |

| Ring-Substituted Analogs | Introduction of electron-donating or -withdrawing groups | Modified electronic properties, altered reactivity |

| Chain-Modified Analogs | Incorporation of alkyl branches, heteroatoms, or functional groups | Enhanced solubility, novel chemical functionalities |

| Asymmetric Diarylpentanones | Stepwise synthesis with different aromatic precursors | Access to a wider range of chemical structures and properties |

Advanced Spectroscopic and Computational Tools for Comprehensive Characterization

A complete understanding of the structure, conformation, and electronic properties of this compound and its derivatives requires the application of advanced analytical and computational techniques.

Future characterization efforts should involve:

Advanced NMR Spectroscopy: The use of two-dimensional and multi-dimensional NMR techniques will be essential for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

Mass Spectrometry: High-resolution mass spectrometry can provide precise mass determination and fragmentation patterns, aiding in structural elucidation. libretexts.orglibretexts.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict spectroscopic properties, analyze conformational preferences, and model reaction pathways. nih.gov Such computational analyses can provide valuable insights that complement experimental data.

Exploration of Unconventional Reaction Media and Conditions

Moving beyond traditional organic solvents, the exploration of unconventional reaction media and conditions can lead to novel reactivity and more sustainable chemical processes.

Future research in this area could include:

Reactions in Green Solvents: Investigating the reactivity of this compound in water, supercritical fluids, or ionic liquids could reveal new reaction pathways and facilitate easier product separation and catalyst recycling. pnas.orgnih.gov

Mechanochemistry: The use of solvent-free mechanochemical methods, such as ball milling, for the synthesis and transformation of this compound could offer a highly efficient and environmentally friendly alternative to solution-phase reactions. nih.gov

Photocatalysis: Exploring photochemical reactions involving this compound could lead to the discovery of novel transformations and synthetic methodologies.

By pursuing these future research directions, the scientific community can significantly advance the understanding and application of this compound, paving the way for the development of new materials and molecules with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.